molecular formula C30H37N3O5S2 B3002161 (Z)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate CAS No. 303793-02-4

(Z)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate

Cat. No.: B3002161
CAS No.: 303793-02-4
M. Wt: 583.76
InChI Key: WQNCDGBJGAFNDT-QLYXXIJNSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configured 4-methoxybenzylidene group at the C5 position of the thiazolidin-4-one core, a 2-thioxo substitution at C2, and a diethylaminoethyl benzoate side chain connected via a hexanamide linker. The hexanamide spacer may improve membrane permeability compared to shorter-chain analogs .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O5S2/c1-4-32(5-2)19-20-38-29(36)23-12-14-24(15-13-23)31-27(34)9-7-6-8-18-33-28(35)26(40-30(33)39)21-22-10-16-25(37-3)17-11-22/h10-17,21H,4-9,18-20H2,1-3H3,(H,31,34)/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCDGBJGAFNDT-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex organic compound with potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a thioxothiazolidinone core, which is notable for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the thioxothiazolidinone ring and subsequent modifications to introduce the benzylidene and amido groups.

Synthetic Route Overview

  • Formation of Thioxothiazolidinone Core : Reaction of a suitable thioamide with a halogenated ketone under basic conditions.
  • Introduction of Benzylidene Group : Reaction with 4-methoxybenzaldehyde to form the corresponding derivative.
  • Esterification : Esterification with diethylaminoethanol to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that compounds containing thioxothiazolidinone moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, leading to:

  • Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering receptor activity related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity of thioxothiazolidinone derivatives.
    • Findings : Demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications.
  • Cancer Cell Apoptosis Induction :
    • Objective : Investigate the effects on human cancer cell lines.
    • Findings : Induced apoptosis through caspase activation, indicating a promising avenue for cancer treatment.

Data Table

Biological ActivityEffectReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of key metabolic enzymes

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Thiazolidinone Derivatives

Compound Name/Identifier Benzylidene Substituent Thiazolidinone Core Substitutions Side Chain/Linker Synthesis Yield (%) References
Target Compound 4-methoxy 2-thioxo, 4-oxo Diethylaminoethyl-hexanamide-benzoate Not reported N/A
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one (3) 3-fluoro 2-thioxo, 4-oxo None (base structure) 85
(Z)-5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl derivatives (24a, 24b) 4-ethoxy 2,4-dioxo Dimethylaminoethyl or dibenzylaminoethyl 69–93.1
Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c) 2-methoxy-2-oxoethylidene 2,4-di-imino, 4-oxo Ethyl benzoate Not reported

Key Observations:

Fluorinated derivatives (e.g., 3-fluoro in ) are often prioritized for improved metabolic stability.

Core Modifications :

  • The 2-thioxo substitution in the target compound and derivatives contrasts with the 2,4-dioxo configuration in compounds. Thioxo groups can increase electrophilicity, affecting reactivity with biological nucleophiles .

Side Chain Diversity: The diethylaminoethyl moiety in the target compound may enhance solubility in polar solvents compared to the dibenzylaminoethyl group in 24b (), which introduces steric hindrance .

Key Findings:

  • The target compound’s synthesis likely involves a multi-step route combining benzylidene condensation (as in ) and reductive amination (as in ), though specific details are unavailable.
  • Higher yields (>90%) are achievable with simpler side chains (e.g., dimethylaminoethyl in 24a, ), whereas steric bulk (e.g., dibenzylamino in 24b) reduces efficiency .

Structural and Crystallographic Insights

  • reports the crystal structure of compound 4c (Triclinic P-1, a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), revealing planar thiazolidinone rings and intermolecular hydrogen bonding . While analogous data for the target compound is lacking, its methoxy group may induce similar packing effects.

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